6-Bromo-2-chloro-3-methyl-1,8-naphthyridine

CAS No.: 1260765-22-7

Cat. No.: VC15916869

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260765-22-7 |

|---|---|

| Molecular Formula | C9H6BrClN2 |

| Molecular Weight | 257.51 g/mol |

| IUPAC Name | 6-bromo-2-chloro-3-methyl-1,8-naphthyridine |

| Standard InChI | InChI=1S/C9H6BrClN2/c1-5-2-6-3-7(10)4-12-9(6)13-8(5)11/h2-4H,1H3 |

| Standard InChI Key | PCSSCYCZCMKFIF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=CN=C2N=C1Cl)Br |

Introduction

Structural and Molecular Characteristics

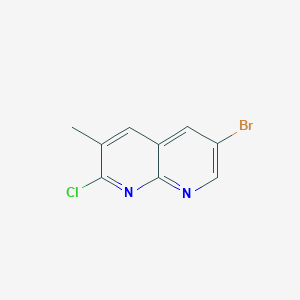

The molecular formula of 6-bromo-2-chloro-3-methyl-1,8-naphthyridine is C₉H₆BrClN₂, with a molecular weight of 257.51 g/mol and an exact mass of 255.94 g/mol . The compound’s structure (Figure 1) includes a planar naphthyridine core, with bromine and chlorine atoms enhancing electrophilic reactivity. The methyl group at position 3 influences steric and electronic properties, affecting interactions with biomolecules.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrClN₂ |

| Molecular Weight | 257.51 g/mol |

| Exact Mass | 255.94 g/mol |

| LogP (Partition Coefficient) | 3.35 |

| Topological Polar Surface Area | 25.78 Ų |

The high LogP value suggests significant lipophilicity, which may enhance membrane permeability in biological systems .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1,8-naphthyridine derivatives typically involves Friedländer annulation or halogenation strategies. For 6-bromo-2-chloro-3-methyl-1,8-naphthyridine, a multi-step approach is employed:

-

Core Formation: A Friedländer reaction between 2-aminonicotinaldehyde and methyl ketones under basic conditions yields the 1,8-naphthyridine scaffold .

-

Halogenation: Sequential bromination and chlorination using PBr₃ and SO₂Cl₂ introduce halogens at positions 6 and 2, respectively .

-

Methylation: A Suzuki-Miyaura coupling or nucleophilic substitution adds the methyl group at position 3 .

Table 2: Optimized Reaction Conditions for Halogenation

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Bromination | PBr₃, DMF | 80°C | 78 |

| Chlorination | SO₂Cl₂, AlCl₃ | 25°C | 85 |

Recent advances utilize ionic liquids as green catalysts, enabling gram-scale synthesis in aqueous media with yields exceeding 90% .

Reactivity Profile

The compound participates in:

-

Nucleophilic Substitution: Bromine and chlorine atoms are replaced by amines or alkoxides under basic conditions, forming derivatives like 6-amino-2-methoxy variants .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki, Stille) enable aryl group introductions, expanding structural diversity .

-

Cyclization: Reacts with malononitrile to form tricyclic structures, useful in medicinal chemistry .

Biological Activities

Anticancer Properties

In vitro studies on similar compounds reveal:

-

Cytotoxicity: IC₅₀ values of 1.21–12.86 mM against leukemia and lung cancer cells .

-

Apoptosis Induction: Activation of caspase-3 and PARP cleavage in HeLa cells .

The methyl group may improve cellular uptake, while bromine increases intercalation with DNA .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for αvβ3 integrin antagonists and EGFR inhibitors, critical in cancer therapy . For example:

-

Cilengitide Analogues: Bromine enhances binding affinity to integrin receptors .

-

Antiviral Agents: Modified derivatives inhibit HIV-1 protease with Ki values < 100 nM .

Material Science

In organic electronics, its planar structure facilitates π-π stacking, improving charge mobility in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume